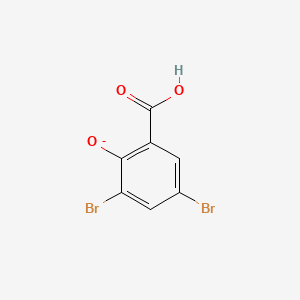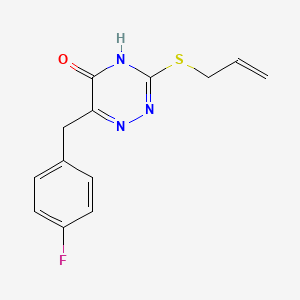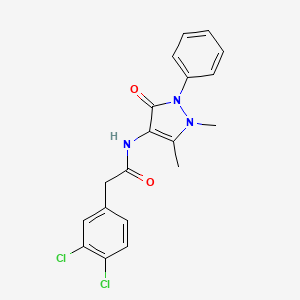![molecular formula C20H20ClNO3 B13376119 5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B13376119.png)
5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound’s unique structure, featuring a chloro, hydroxy, and isopropylphenyl group, makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction while minimizing by-products. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted indole derivatives
Aplicaciones Científicas De Investigación
5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
5-chloroindole: A simpler indole derivative with only a chloro substituent.
3-hydroxyindole: An indole derivative with a hydroxy group at the 3-position.
Uniqueness
5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one is unique due to its combination of chloro, hydroxy, and isopropylphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H20ClNO3 |
|---|---|
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C20H20ClNO3/c1-12(2)13-4-6-14(7-5-13)18(23)11-20(25)16-10-15(21)8-9-17(16)22(3)19(20)24/h4-10,12,25H,11H2,1-3H3 |
Clave InChI |
IEIQAPAUXKSIGD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13376040.png)
![N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13376046.png)
![6-isopropyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13376050.png)

![ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate](/img/structure/B13376064.png)

![2-({[5-(4-Bromophenyl)-2-furyl]methyl}amino)ethanol](/img/structure/B13376073.png)
![ethyl 4-{[1-[2-(dimethylamino)ethyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13376077.png)
![2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-methyl-1-propanol](/img/structure/B13376080.png)

![2-(2-hydroxy-1-methylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13376096.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13376103.png)
![4-{[(3-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B13376107.png)
![methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B13376111.png)
